2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a ketone derivative featuring a 2-fluorophenyl group and a 3-(pyridin-4-yloxy)piperidin-1-yl substituent.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-17-6-2-1-4-14(17)12-18(22)21-11-3-5-16(13-21)23-15-7-9-20-10-8-15/h1-2,4,6-10,16H,3,5,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWOMTSGKLKHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Coupling with Pyridinyl Group: The final step involves coupling the piperidine intermediate with a pyridinyl group through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or pyridinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups to the aromatic rings.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Antidepressant Potential
Recent studies have indicated that derivatives similar to 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone may act as biased agonists at serotonin 5-HT1A receptors. These compounds have demonstrated promising antidepressant-like effects in animal models, suggesting their potential in treating mood disorders .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against several bacterial strains. It has shown moderate minimum inhibitory concentration (MIC) values against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
-
Preparation of Intermediate Compounds :
- Starting materials are reacted under controlled conditions to form intermediates.
- For instance, the reaction of 2-fluorobenzaldehyde with piperidine derivatives can yield precursors necessary for subsequent steps.
-
Final Coupling Reactions :
- The final product is synthesized through coupling reactions involving pyridine derivatives and the prepared intermediates.
- Optimized conditions are crucial to ensure high yield and purity.
Case Study 1: Antidepressant Activity
In a study evaluating the pharmacokinetics and pharmacodynamics of related compounds, researchers found that specific modifications to the piperidine structure enhanced binding affinity to serotonin receptors, leading to improved antidepressant effects in vivo .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of structurally similar compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The findings suggested that functional groups on the aromatic rings play a critical role in enhancing antibacterial activity .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes critical structural and molecular differences between the target compound and its analogs:
*Molecular weight calculated based on formula C₁₈H₁₈FN₂O₂.
Physicochemical and Conformational Properties
- Isomerization Dynamics: In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, variable-temperature NMR revealed amide bond isomerization with an energy barrier of ~67 kJ/mol. Proximity to electron-withdrawing groups (e.g., nitro) increases rotational barriers .
- Heterocyclic Influence : The pyridin-4-yloxy group in the target compound introduces hydrogen-bonding capability, contrasting with oxadiazole or tetrazole moieties in analogs, which may enhance rigidity or π-π interactions .
Pharmacological Implications (Inferred from Structural Trends)
While direct biological data are unavailable, structural trends suggest:
- Piperidine Modifications: The 3-(pyridin-4-yloxy)piperidine moiety in the target compound may improve blood-brain barrier penetration compared to non-piperidine analogs (e.g., AB9402) .
- Heterocycle Diversity : Oxadiazole and tetrazole substituents () could modulate selectivity for enzymes or receptors due to varied electronic profiles .
Biological Activity
2-(2-Fluorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, with the CAS number 2034275-54-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
- Molecular Formula : C18H19FN2O2
- Molecular Weight : 314.4 g/mol
- Structure : The compound features a fluorophenyl moiety and a pyridin-4-yloxy-piperidinyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Fluorophenyl Intermediate : The initial step often involves the introduction of the fluorine atom onto a phenyl ring.
- Piperidine Ring Formation : This is achieved through cyclization reactions that incorporate the pyridine and piperidine units.
- Final Coupling Reaction : The final product is obtained by coupling the intermediates under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It may act as a ligand for neurotransmitter receptors, influencing various signaling pathways. For instance, it has been noted for potential interactions with serotonin and dopamine receptors, which are critical in neuropharmacology.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antidepressant-like Effects : Similar compounds have shown efficacy as serotonin-selective reuptake inhibitors (SSRIs), which could suggest potential antidepressant properties.
- Anti-inflammatory Activity : Compounds with similar structures have been investigated for their ability to modulate inflammatory responses in various models.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating possible applications in oncology.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated piperazine derivatives showing serotonin reuptake inhibition, suggesting similar mechanisms may apply to this compound. |
| Study 2 | Highlighted the anticancer properties of piperidine derivatives, indicating potential efficacy against hypopharyngeal tumors. |
| Study 3 | Discussed the synthesis and characterization of related compounds with anti-inflammatory and anticancer activities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
